molecular formula C20H20N6S2 B1224622 6-(4,5-dihydrothiazol-2-ylthio)-N2,N4-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(4,5-dihydrothiazol-2-ylthio)-N2,N4-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1224622
M. Wt: 408.5 g/mol
InChI Key: JWOKQHIWSOTUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4,5-dihydrothiazol-2-ylthio)-N2,N4-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine.

Scientific Research Applications

  • Electrochemical Analysis : A study by Upadhyay et al. (2012) reported the use of Schiff bases related to triazine in the development of selective electrodes for the detection of Sm3+ ions. This application demonstrates the compound's potential in electrochemical sensors.

  • Environmental and Biological Applications : Cook and Hütter (1982) investigated the utilization of s-triazine herbicides as sulfur sources for bacteria growth, highlighting the compound's role in environmental and biological processes (Cook & Hütter, 1982).

  • Magnetic Properties and Material Science : Uysal and Koç (2010) explored the synthesis of dendrimeric melamine cored complexes involving triazine and their magnetic behaviors. This indicates its use in material science and nanotechnology applications (Uysal & Koç, 2010).

  • Chemical Physics and Photophysical Study : A study on the low-lying excited states of sym-triazines, including related triazine compounds, provided insights into their photophysical properties, relevant in chemical physics (Oliva et al., 2005).

  • Surfactants and Industrial Applications : Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants and evaluated them as antiwear, antifriction, and anticorrosive additives in polyol, suggesting its significance in industrial applications (Singh et al., 2016).

  • Nucleic Acid Binding Agents : Research by Spychała et al. (1994) on the synthesis of diaryltriazines revealed their strong binding to DNA model sequences, indicating potential in genetic and biomedical research (Spychała et al., 1994).

  • Quantitative Analysis Techniques : Cheng and Hercules (2002) conducted a study on the quantitative analysis of isomeric triazine pesticides by MALDI mass spectrometry, demonstrating the compound's application in analytical chemistry (Cheng & Hercules, 2002).

properties

Product Name

6-(4,5-dihydrothiazol-2-ylthio)-N2,N4-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C20H20N6S2

Molecular Weight

408.5 g/mol

IUPAC Name

6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H20N6S2/c1-13-7-3-5-9-15(13)22-17-24-18(23-16-10-6-4-8-14(16)2)26-19(25-17)28-20-21-11-12-27-20/h3-10H,11-12H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

JWOKQHIWSOTUTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NCCS3)NC4=CC=CC=C4C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,5-dihydrothiazol-2-ylthio)-N2,N4-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

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